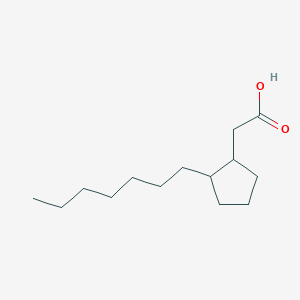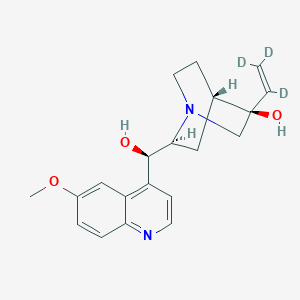
(3R)-3-Hydroxy Quinine-vinyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Hydroxy Quinine-vinyl-d3 is a deuterium-labeled derivative of quinine, a well-known alkaloid derived from the bark of the cinchona tree. This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group labeled with deuterium at the third position. The deuterium labeling is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy Quinine-vinyl-d3 typically involves the modification of quinine through a series of chemical reactions. The process begins with the extraction of quinine from the cinchona bark, followed by the introduction of a hydroxyl group at the third position. The vinyl group is then introduced and labeled with deuterium through a series of substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3R)-3-Hydroxy Quinine-vinyl-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, ethyl derivatives, and substituted quinine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3R)-3-Hydroxy Quinine-vinyl-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of quinine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new synthetic methodologies and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (3R)-3-Hydroxy Quinine-vinyl-d3 is similar to that of quinine. It exerts its effects by interfering with the parasite’s ability to break down and digest hemoglobin, making it toxic to the malaria parasite . The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes and leading to its death.
相似化合物的比较
Similar Compounds
Quinine: The parent compound, used for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine with similar antimalarial effects.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
(3R)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various research applications.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D |
InChI 键 |
BSRUJCFCZKMFMB-CKEBYLJPSA-N |
手性 SMILES |
[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)

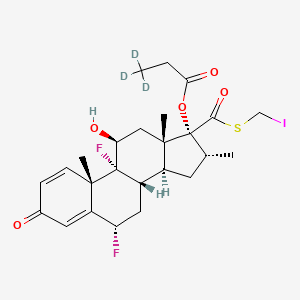


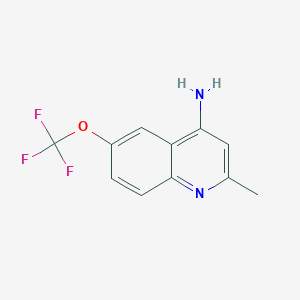

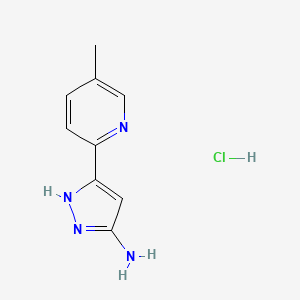
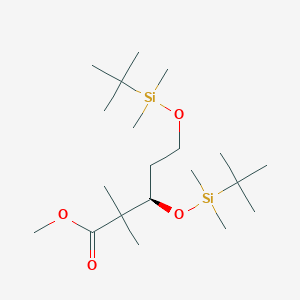
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
